molecular formula C6H7F3N2O5S B11819151 (4-Amino-1,1,3-trioxothiazinan-2-yl) 2,2,2-trifluoroacetate

(4-Amino-1,1,3-trioxothiazinan-2-yl) 2,2,2-trifluoroacetate

Cat. No.: B11819151
M. Wt: 276.19 g/mol
InChI Key: NZSHIHUUNLUJPL-UHFFFAOYSA-N
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Description

(4-Amino-1,1,3-trioxothiazinan-2-yl) 2,2,2-trifluoroacetate is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1,1,3-trioxothiazinan-2-yl) 2,2,2-trifluoroacetate typically involves multiple steps, starting with the formation of the trioxothiazinan ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1,1,3-trioxothiazinan-2-yl) 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(4-Amino-1,1,3-trioxothiazinan-2-yl) 2,2,2-trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Amino-1,1,3-trioxothiazinan-2-yl) 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-1,1,3-trioxothiazinan-2-yl) 2,2,2-trifluoroacetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a trioxothiazinan ring and a trifluoroacetate group sets it apart from other similar compounds, making it a valuable subject for further research and development .

Properties

Molecular Formula

C6H7F3N2O5S

Molecular Weight

276.19 g/mol

IUPAC Name

(4-amino-1,1,3-trioxothiazinan-2-yl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C6H7F3N2O5S/c7-6(8,9)5(13)16-11-4(12)3(10)1-2-17(11,14)15/h3H,1-2,10H2

InChI Key

NZSHIHUUNLUJPL-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)N(C(=O)C1N)OC(=O)C(F)(F)F

Origin of Product

United States

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